molecular formula C22H29Cl3O13 B12723573 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate CAS No. 55832-20-7

3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate

Cat. No.: B12723573
CAS No.: 55832-20-7
M. Wt: 607.8 g/mol
InChI Key: WBOCSUAOZWICQT-ZIPNEROJSA-N
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Description

3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate is a complex organic compound with the molecular formula C22H29Cl3O13 and a molecular weight of 607.82 g/mol . This compound is known for its unique structural features, which include multiple acetyl and chloro groups attached to a fructofuranosyl and galactose backbone.

Preparation Methods

The synthesis of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves several steps:

    Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.

    Acetylation: The tritylated product is then acetylated.

    Detritylation: The acetylated product undergoes detritylation to remove the trityl groups.

    Isomerization: The resulting penta-acetate is isomerized.

    Chlorination: The isomerized product is chlorinated.

    Deacetylation: Finally, the chlorinated product is deacetylated to yield the desired compound.

Chemical Reactions Analysis

3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of artificial sweeteners and other food additives.

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves its interaction with specific molecular targets and pathways. The acetyl and chloro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways are still under investigation, but it is believed to influence carbohydrate metabolism and enzymatic activity .

Comparison with Similar Compounds

Similar compounds include:

    Sucralose: A widely used artificial sweetener with a similar chlorinated sugar structure.

    Trichlorosucrose pentaacetate: Another chlorinated sugar derivative used in various applications.

    2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranoside: A closely related compound with similar structural features.

3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate stands out due to its specific combination of acetyl and chloro groups, which confer unique chemical properties and reactivity.

Properties

CAS No.

55832-20-7

Molecular Formula

C22H29Cl3O13

Molecular Weight

607.8 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-4,5-diacetyloxy-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis(chloromethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

WBOCSUAOZWICQT-ZIPNEROJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

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